molecular formula C18H17BrO4 B13720944 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid

4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid

Katalognummer: B13720944
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: AUWCOIFTTWKBJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is a complex organic compound with a unique structure that includes benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxybenzoic acid using benzyl bromide to form 4-benzyloxybenzoic acid This intermediate is then brominated to introduce the bromo group at the 5-position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromo group can produce a variety of substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The benzyloxy and cyclopropylmethoxy groups can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromo, and cyclopropylmethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C18H17BrO4

Molekulargewicht

377.2 g/mol

IUPAC-Name

5-bromo-2-(cyclopropylmethoxy)-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C18H17BrO4/c19-15-8-14(18(20)21)16(22-11-13-6-7-13)9-17(15)23-10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,20,21)

InChI-Schlüssel

AUWCOIFTTWKBJA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.